

A Comparative Guide to Ammonium Tartrate and Sodium Potassium Tartrate in Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ammonium tartrate**

Cat. No.: **B7821065**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the success of experimental outcomes. Among the myriad of available chemicals, tartrate salts, particularly **ammonium tartrate** and sodium potassium tartrate, find diverse applications ranging from protein crystallization to electrochemistry. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid in making informed decisions for your research needs.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these salts is essential for their effective application. The following table summarizes the key characteristics of **ammonium tartrate** and sodium potassium tartrate.

Property	Ammonium Tartrate	Sodium Potassium Tartrate (Rochelle Salt)
Chemical Formula	$(\text{NH}_4)_2\text{C}_4\text{H}_4\text{O}_6$	$\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$
Molar Mass	184.15 g/mol	282.22 g/mol (tetrahydrate)
Appearance	Colorless crystals or white crystalline powder	Colorless to white crystalline powder
Solubility in Water	Soluble	26 g/100 mL (0 °C); 66 g/100 mL (26 °C)[1]
pH of Solution	6.0-7.5 (1M solution at 25°C)	6.5 - 8.5[2]
Stability	Tends to lose ammonia, becoming more acidic[3]	Stable under normal conditions

Application in Protein Crystallization: A Comparative Overview

Both **ammonium tartrate** and sodium potassium tartrate are utilized as precipitants in protein crystallization, a crucial step in determining the three-dimensional structure of proteins for drug design and functional studies. Their effectiveness can vary depending on the specific protein and crystallization conditions.

Ammonium Tartrate is often used as a component in crystallization screens. It can act as a precipitating agent, helping to drive the protein out of solution to form well-ordered crystals suitable for X-ray diffraction.

Sodium Potassium Tartrate, also known as Rochelle salt, is also a common precipitant in protein crystallography.[1] It is particularly noted for its role in maintaining cupric ions in solution at an alkaline pH in other biochemical assays, a property that can be relevant in specific crystallization scenarios.[1]

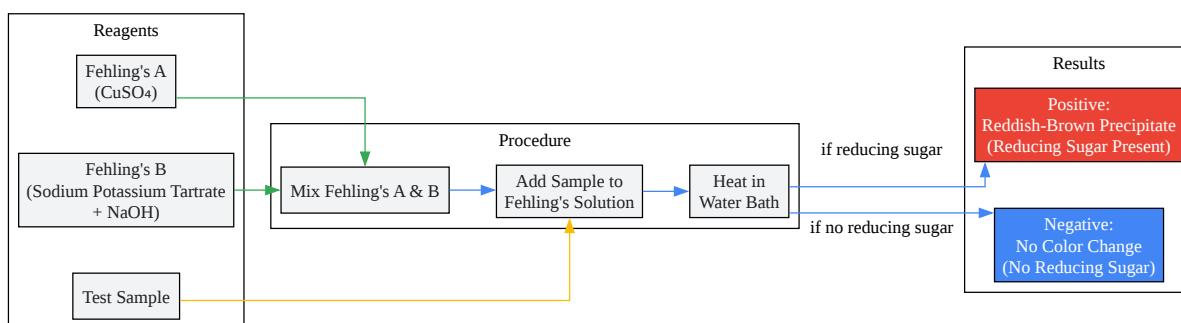
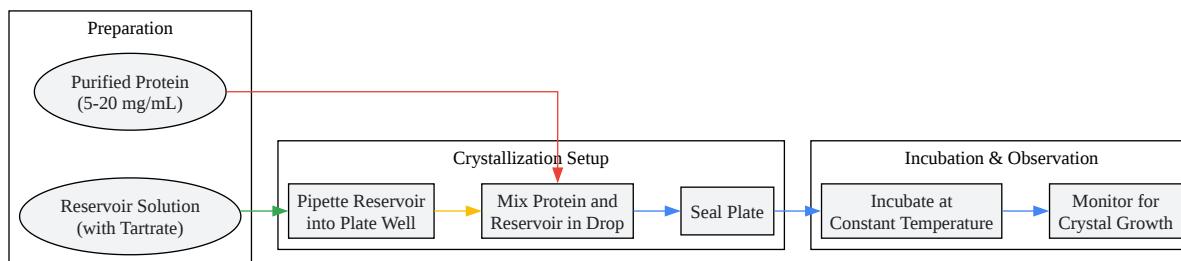
While direct head-to-head comparative studies on a wide range of proteins are limited, a study comparing the success rates of various salts in macromolecule crystallization found that sodium tartrate was as effective as ammonium sulfate, a widely used precipitant, in crystallizing

a selection of proteins and viruses.[4][5] This suggests that tartrate salts, in general, are valuable precipitants.

Experimental Protocol: Protein Crystallization via Sitting-Drop Vapor Diffusion

This protocol provides a general framework for using either **ammonium tartrate** or sodium potassium tartrate in a crystallization screen.

Materials:



- Purified protein solution (5-20 mg/mL)
- Crystallization screening plates (e.g., 96-well)
- Reservoir solution containing either **ammonium tartrate** or sodium potassium tartrate as the precipitant.
- Buffer solution (e.g., Tris-HCl, HEPES)
- Micro-pipettes

Procedure:

- Prepare a reservoir solution containing the desired concentration of either **ammonium tartrate** or sodium potassium tartrate (e.g., 0.2 M - 2.0 M), buffer, and any other necessary additives.
- Pipette the reservoir solution into the wells of the crystallization plate.
- In the sitting drop well, mix a small volume of the protein solution with an equal volume of the reservoir solution.
- Seal the plate to allow vapor diffusion to occur.
- Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Example Crystallization Conditions:

- With **Ammonium Tartrate**: Needle-like crystals of the Uba5 fragment were obtained in a solution consisting of 100 mM MES-KOH pH 6.0, 23–25% PEG 3350, and 0.3–0.5 M **ammonium tartrate dibasic salt**.[6]
- With **Sodium Potassium Tartrate**: Diffraction-quality crystals have been obtained from a condition of 0.2 M sodium/potassium tartrate tetrahydrate, 0.1 M sodium citrate tribasic dihydrate, and 2.0 M ammonium sulfate pH 5.6.[7]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. Structure characterization [bio-protocol.org]
- 3. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, crystallization and preliminary X-ray crystallographic analysis of the Uba5 fragment necessary for high-efficiency activation of Ufm1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Crystallization [bio-protocol.org]
- To cite this document: BenchChem. [A Comparative Guide to Ammonium Tartrate and Sodium Potassium Tartrate in Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821065#comparing-ammonium-tartrate-vs-sodium-potassium-tartrate-in-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com